Oxyphenbutazone-d9
Overview
Description
Oxyphenbutazone-d9 is the labeled form of Oxyphenbutazone . It is a nonsteroidal anti-inflammatory drug (NSAID) and a metabolite of phenylbutazone . It was withdrawn from markets worldwide in the mid-1980s due to bone marrow suppression and the risk of Stevens–Johnson syndrome .
Molecular Structure Analysis
The molecular formula of Oxyphenbutazone-d9 is C19H11D9N2O3 . The molecular weight is 333.43 . The structure of Oxyphenbutazone, the parent compound of Oxyphenbutazone-d9, can be found on various chemical databases .Physical And Chemical Properties Analysis
The molecular formula of Oxyphenbutazone-d9 is C19H11D9N2O3, and its molecular weight is 333.43 . The parent compound, Oxyphenbutazone, has a molecular formula of C19H20N2O3 and a molecular weight of 324.38 .Scientific Research Applications
1. Veterinary Medicine and Animal Studies
Oxyphenbutazone and its derivatives, including Oxyphenbutazone-d9, have been studied extensively in veterinary medicine. For instance, a method was developed to determine oxyphenbutazone residues in the urine of several animal species, emphasizing its importance in monitoring drug residues in animals (Igualada & Moragues, 2005). Another study focused on the analysis of phenylbutazone residues in horse tissues, highlighting oxyphenbutazone as a significant metabolite (Boison et al., 2016).
2. Analytical Methods in Drug Testing
Oxyphenbutazone-d9 has been instrumental in developing analytical methods for drug testing. A research project utilized oxyphenbutazone-d9 as an internal standard for the determination of phenylbutazone and oxyphenbutazone in animal urine by liquid chromatography-mass spectrometry (Igualada & Moragues, 2005). This development is crucial for accurate and reliable drug testing in various fields.
3. Pharmacokinetic Studies
Oxyphenbutazone has been the subject of pharmacokinetic studies to understand its behavior in biological systems. For example, the analysis of phenylbutazone and oxyphenbutazone in equine plasma was a significant focus to understand their behavior and metabolism in horses (You et al., 2009). This is vital for drug safety and efficacy in veterinary medicine.
4. Drug Interactions and Molecular Mechanisms
The study of oxyphenbutazone also extends to its interactions with other substances and molecular mechanisms. Interactions of oxyphenbutazone with different cyclodextrins in aqueous medium and in the solid state have been investigated to understand how it behaves in different environments and how it can be effectively utilized in pharmaceutical formulations (Veiga & Merino, 2002).
Mechanism of Action
Safety and Hazards
Oxyphenbutazone-d9 is classified as a Dangerous Good for transport and may be subject to additional shipping charges . The parent compound, Oxyphenbutazone, was withdrawn from markets due to bone marrow suppression . It may raise the risk of heart and blood vessel problems like heart attack and stroke .
properties
IUPAC Name |
1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-ZNZAITRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676095 | |
Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyphenbutazone-d9 | |
CAS RN |
1189693-23-9 | |
Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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